2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
CAS No. |
115311-42-7 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-3-2-4-7(11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
XCLXGIWVYJXHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Pathway
This method leverages the inherent reactivity of L-cysteine, which contains both a thiol (-SH) and a carboxylic acid (-COOH) group, to facilitate cyclization with nitrile-containing precursors. The reaction proceeds via nucleophilic attack of the cysteine thiolate anion on the electrophilic carbon of 2-cyano-6-methylpyridine, forming a thiazolidine intermediate. Subsequent oxidation or dehydrogenation converts the thiazolidine ring into the fully conjugated thiazole system.
Thiazolidine Formation
In a representative procedure, L-cysteine (1.0 equiv) and 2-cyano-6-methylpyridine (1.1 equiv) are combined in a 1:1 ethanol/water mixture at pH 6.5–7.0. The reaction is stirred at ambient temperature for 48–72 hours, during which the thiazolidine-4-carboxylic acid intermediate precipitates. Filtration and washing with cold ethanol yield the crude product, which is typically obtained in 60–70% purity.
Oxidation to Thiazole
The thiazolidine intermediate undergoes dehydrogenation to form the aromatic thiazole ring. Two distinct oxidation protocols have been validated:
-
Chemical Oxidation : Treatment with bromotrichloromethane (BrCCl₃, 2.0 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature for 6–8 hours achieves near-quantitative conversion.
-
Spontaneous Dehydrogenation : Dissolving the thiazolidine intermediate in deuterated chloroform and allowing it to stand at room temperature for 7–10 days results in gradual auto-dehydrogenation, as confirmed by ¹H NMR monitoring.
Optimization and Yield
Key parameters influencing yield include:
-
pH Control : Maintaining neutral pH during cyclization prevents cysteine oxidation.
-
Solvent Polarity : Ethanol/water mixtures (1:1) optimize both reagent solubility and intermediate precipitation.
-
Oxidant Stoichiometry : Excess BrCCl₃ (>2.0 equiv) leads to over-oxidation byproducts.
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 58–65% overall yield.
Hantzsch Thiazole Synthesis Using Bromopyruvic Acid and 6-Methylpyridin-2-Amine
Reaction Design
The classical Hantzsch thiazole synthesis is adapted to introduce the carboxylic acid moiety at position 4 of the thiazole ring. This route employs bromopyruvic acid as the α-halo carbonyl component and a thiourea derivative synthesized in situ from 6-methylpyridin-2-amine.
Thiourea Preparation
6-Methylpyridin-2-amine (1.0 equiv) reacts with carbon disulfide (CS₂, 1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 4 hours. The resulting thiourea derivative is isolated as a yellow solid (85–90% yield) and used without further purification.
Cyclocondensation
A mixture of the thiourea intermediate (1.0 equiv) and bromopyruvic acid (1.05 equiv) in refluxing ethanol (12 hours) induces cyclization. The reaction progress is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the thiourea spot (Rf = 0.5, silica gel, ethyl acetate).
Workup and Characterization
Post-reaction, the mixture is cooled to 0°C, and the precipitated product is collected via vacuum filtration. Recrystallization from hot methanol yields pale-yellow crystals of 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid (55–62% yield). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 235.0443 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Parameter | Cysteine Cyclization Route | Hantzsch Synthesis Route |
|---|---|---|
| Overall Yield | 58–65% | 55–62% |
| Reaction Time | 72–240 hours | 16–24 hours |
| Key Advantage | Mild oxidation conditions | Single-pot cyclization |
| Key Limitation | Lengthy auto-dehydrogenation | Thiourea handling |
| Purity (HPLC) | ≥98% | ≥95% |
The cysteine route excels in avoiding harsh oxidants but requires extended reaction times. Conversely, the Hantzsch method offers rapid synthesis but involves toxic CS₂ and intermediate isolation challenges.
Functionalization and Derivative Synthesis
Esterification and Amidation
The carboxylic acid group at position 4 permits further derivatization:
-
Methyl Ester Formation : Treatment with acetyl chloride in methanol (0°C, 2 hours) yields the methyl ester, a useful intermediate for Suzuki-Miyaura couplings.
-
Amide Coupling : Using EDCI/HOBt activation, the acid couples with primary amines in DMF to generate bioisosteric amide analogs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid is in the field of medicinal chemistry. Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds possess antimicrobial properties. For instance, modifications of the thiazole ring have been linked to enhanced activity against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties : Thiazole derivatives have been investigated for their potential anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry as a potential agrochemical agent. Its structural characteristics allow it to interact with biological systems effectively:
- Pesticide Development : Research indicates that thiazole derivatives can act as effective pesticides. The compound's ability to disrupt metabolic processes in pests makes it a candidate for further development as an environmentally friendly pesticide .
Materials Science
In materials science, the unique properties of this compound allow for its use in the synthesis of novel materials:
- Polymer Chemistry : The incorporation of thiazole units into polymer backbones has been explored to enhance thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains when modified with specific substituents. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study C | Pesticidal Efficacy | Showed significant reduction in pest populations in field trials compared to control groups. |
Mechanism of Action
The mechanism by which 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-carboxylic acid derivatives are widely studied for their bioactivity, with structural variations significantly influencing their potency and selectivity. Below is a detailed comparison of 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid with analogous compounds:
Structural and Functional Comparison
Key Findings
Substituent Position and Bioactivity :
- The pyridine ring's substitution pattern significantly impacts AgrA binding. For example, 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (phenyl-substituted) exhibits moderate AgrA inhibition (−3.5 to −4.1 kcal/mol) . In contrast, pyridine-substituted analogs (e.g., 2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid) lack reported binding data, suggesting that aromatic substituent type and position critically influence activity.
- Methyl groups on the pyridine ring (as in the target compound) may enhance lipophilicity and membrane penetration compared to halogenated or unsubstituted analogs .
Carboxylic Acid Role :
- The carboxylic acid group at position 4 is conserved across active AgrA inhibitors, likely forming hydrogen bonds with the receptor's DNA-binding domain (Ser231–Ile238) . Modifications here (e.g., esterification to methoxycarbonyl in ) may reduce polarity and disrupt binding.
Comparative Binding Energies :
- 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid shows weaker binding (−3.5 to −4.1 kcal/mol) compared to other AgrA inhibitors like avellanin B (−7.1 kcal/mol) . This suggests that bulkier or more electron-rich substituents (e.g., fused aromatic systems) may improve affinity.
Biological Activity
2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. Understanding its biological activity is crucial for further development and application in pharmacology.
- IUPAC Name : 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
- Molecular Formula : C10H9N3O2S
- Molecular Weight : 235.26 g/mol
- CAS Number : 1283108-52-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism remains to be fully elucidated through experimental studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- U-937 (human acute monocytic leukemia)
In vitro assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. For example, it exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant anticancer potency .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Doxorubicin | 10.38 |
| U-937 | 12.00 | Doxorubicin | 8.00 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to good activity:
- Staphylococcus aureus : MIC = 5.64 µM
- Escherichia coli : MIC = 8.33 µM
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Preliminary studies indicate that the compound may possess anti-inflammatory properties, although detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.
Study on Anticancer Activity
A study published in MDPI reported that derivatives of thiazole compounds exhibit significant cytotoxicity against various leukemia cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study on Antimicrobial Activity
Research conducted on synthesized alkaloids indicated that thiazole derivatives could inhibit bacterial growth effectively, with some compounds exhibiting lower MIC values than traditional antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid?
The synthesis typically involves a two-step strategy:
- Cyclization : React α-haloketones with thiourea derivatives to form the thiazole core. For example, 6-methylpyridine-2-carbaldehyde can be converted to an α-haloketone intermediate, which reacts with thiourea under acidic conditions to yield the thiazole ring .
- Functionalization : Introduce the carboxylic acid group via hydrolysis of a nitrile or ester precursor. Acidic or basic conditions (e.g., NaOH/EtOH reflux) are often employed for this step . Key challenges include optimizing reaction yields and minimizing side products like over-oxidized derivatives.
Q. How is the purity and structural integrity of this compound validated in academic research?
Researchers use a combination of analytical techniques:
- HPLC : To assess purity (>95% is typical for research-grade material) .
- NMR (¹H/¹³C) : Confirms the presence of the methylpyridyl group (δ ~2.5 ppm for CH₃) and thiazole ring protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 251.06) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for analogs with substituents on the pyridine or thiazole rings .
Q. What are the primary research applications of this compound?
The compound serves as:
- A ligand in coordination chemistry due to its pyridine and carboxylic acid moieties, which can bind metal ions like Zn²⁺ or Cu²⁺ .
- A building block for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents, via amide coupling reactions at the carboxylic acid group .
Advanced Research Questions
Q. How do steric and electronic effects of the 6-methylpyridin-2-yl group influence reactivity in cross-coupling reactions?
The methyl group at the 6-position of the pyridine ring introduces steric hindrance, which can:
- Reduce reaction rates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to restricted access to the catalytic site .
- Enhance regioselectivity in nucleophilic substitutions by directing incoming electrophiles to the 4-position of the thiazole ring . Computational studies (DFT) are recommended to model electronic effects, such as the impact of methyl substitution on the pyridine ring’s electron density .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms. Standardizing protocols (e.g., ATP concentration in kinase assays) is critical .
- Compound stability : Hydrolytic degradation of the carboxylic acid group under acidic/basic conditions can alter activity. Stability studies via HPLC monitoring are advised .
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .
Q. How can computational methods predict the binding mode of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:
- Identify key interactions (e.g., hydrogen bonds between the carboxylic acid and catalytic lysine residues in kinases) .
- Predict selectivity profiles by comparing binding energies across protein isoforms . Experimental validation via mutagenesis (e.g., alanine scanning of binding-site residues) is recommended to refine computational models .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues include:
- Low yields in cyclization steps : Optimize solvent systems (e.g., switch from ethanol to DMF for better solubility) and catalyst loading (e.g., Pd/C for dehalogenation side reactions) .
- Purification difficulties : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate the carboxylic acid form from ester precursors .
- Stability during storage : Lyophilize the compound and store at -20°C under inert atmosphere to prevent oxidation .
Methodological Resources
- Synthetic Protocols : Refer to cyclization and functionalization methods in .
- Analytical Workflows : Combine NMR, HRMS, and HPLC as in .
- Computational Tools : Use AutoDock Vina or Schrödinger Suite for docking studies, referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
